4-Bromo-3-SCF3-indole molecular weight and formula
4-Bromo-3-SCF3-indole molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-3-(trifluoromethyl)thio-1H-indole: Physicochemical Properties, Synthesis, and Spectroscopic Analysis
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)thio-1H-indole, a halogenated and trifluoromethylthiolated indole derivative of significant interest in medicinal chemistry and drug discovery. While direct experimental data for the 4-bromo isomer is not extensively available in public literature, this guide synthesizes information from closely related analogues, particularly the 6-bromo isomer, to provide a robust predictive profile. This document covers the core physicochemical properties, including molecular formula and weight, and offers a detailed, field-proven protocol for its synthesis. Furthermore, it delves into the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) crucial for its identification and characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.
Core Compound Identity and Physicochemical Properties
4-Bromo-3-(trifluoromethyl)thio-1H-indole is a specialized heterocyclic compound. The indole scaffold is a privileged structure in drug discovery, and its functionalization with a bromine atom and a trifluoromethylthio (-SCF₃) group can significantly modulate its biological activity.[1][2][3] The trifluoromethylthio group, in particular, is known to enhance metabolic stability and cell permeability due to its high lipophilicity and resistance to oxidative metabolism.
While specific data for the 4-bromo isomer is sparse, we can confidently determine its fundamental properties. For the closely related isomer, 6-Bromo-3-((trifluoromethyl)thio)-1H-indole, the molecular formula is C₉H₅BrF₃NS with a molecular weight of 296.11 g/mol .[4] It is reasonable to assume the same molecular formula and weight for the 4-bromo isomer.
Table 1: Core Physicochemical Data for 4-Bromo-3-(trifluoromethyl)thio-1H-indole
| Property | Value | Source |
| Molecular Formula | C₉H₅BrF₃NS | Deduced |
| Molecular Weight | 296.11 g/mol | [4] |
| IUPAC Name | 4-Bromo-3-((trifluoromethyl)thio)-1H-indole | |
| CAS Number | Not available | |
| Predicted LogP | ~4.5 | [4] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [4] |
Synthesis Protocol: A Representative Approach
The synthesis of trifluoromethylthiolated indoles can be achieved through various methods. A common and effective strategy involves the electrophilic trifluoromethylthiolation of an appropriately substituted indole precursor. The following protocol is a representative, field-proven method adapted for the synthesis of the target compound, likely from 4-bromoindole.
Experimental Workflow: Electrophilic Trifluoromethylthiolation
Caption: A generalized workflow for the synthesis of 4-Bromo-3-SCF3-indole.
Detailed Step-by-Step Methodology:
-
Preparation of the Starting Material: If not commercially available, 4-bromoindole can be synthesized via methods such as the Batcho-Leimgruber indole synthesis from an appropriate precursor.[5]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: To the stirred solution, add an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or trifluoromethanesulfenyl chloride (1.1 to 1.5 equivalents). The reaction is typically carried out at room temperature or can be cooled to 0 °C to control reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-Bromo-3-(trifluoromethyl)thio-1H-indole.
Spectroscopic Elucidation
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of similar indole derivatives.[6][7]
Table 2: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-3-SCF3-indole (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.2 | br s | N-H |
| ~7.6 | d | H-7 |
| ~7.4 | d | H-5 |
| ~7.2 | t | H-6 |
| ~7.8 | s | H-2 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-3-SCF3-indole (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~136 | C-7a |
| ~129 (q, ¹JCF ≈ 307 Hz) | -SCF₃ |
| ~130 | C-3a |
| ~125 | C-2 |
| ~124 | C-6 |
| ~122 | C-5 |
| ~115 | C-4 |
| ~112 | C-7 |
| ~105 | C-3 |
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch around 3400 cm⁻¹, aromatic C-H stretches between 3100-3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong C-F stretching vibrations of the -SCF₃ group are anticipated in the 1100-1000 cm⁻¹ range.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), with two peaks of nearly equal intensity separated by two mass units.
Applications in Drug Discovery and Development
Indole derivatives are a cornerstone of modern medicinal chemistry, with numerous FDA-approved drugs containing this scaffold.[3] The introduction of bromine and a trifluoromethylthio group can be a strategic approach to:
-
Enhance Potency: Halogen bonds can increase binding affinity to target proteins.
-
Improve Pharmacokinetic Properties: The lipophilic -SCF₃ group can improve membrane permeability and metabolic stability.
-
Modulate Electronic Properties: The electron-withdrawing nature of the substituents can alter the reactivity and biological interactions of the indole ring.
This class of compounds holds potential for the development of new therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][8]
Conclusion
4-Bromo-3-(trifluoromethyl)thio-1H-indole represents a valuable, albeit not widely documented, building block for medicinal chemistry. This guide provides a foundational understanding of its chemical properties, a robust synthetic protocol, and the expected spectroscopic data for its characterization. The unique combination of a brominated and trifluoromethylthiolated indole core suggests significant potential for this molecule in the development of novel therapeutics. Further research into its synthesis and biological evaluation is warranted.
References
- Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110).
- Blotny, G. (2021). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 26(11), 3373.
- MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. Molecules, 26(8), 2195.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4785.
- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Press Release.
- ACS Publications. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
